molecular formula C15H10O4 B7809269 Hispidol CAS No. 92439-14-0

Hispidol

Cat. No.: B7809269
CAS No.: 92439-14-0
M. Wt: 254.24 g/mol
InChI Key: KEZLDSPIRVZOKZ-VGOFMYFVSA-N
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Description

Hispidol is a naturally occurring aurone, a type of flavonoid, known for its bright yellow coloration. It is primarily found in certain ornamental flowers and has garnered attention for its potential therapeutic applications. The compound’s structure includes a 2-benzylidene-3(2H)-benzofuranone system, which is unique among flavonoids .

Preparation Methods

Synthetic Routes and Reaction Conditions

Hispidol can be synthesized through various methods, including the oxidative cyclization of chalcones. One common synthetic route involves the use of peroxidase enzymes to catalyze the formation of this compound from isoliquiritigenin . The reaction typically requires specific conditions such as the presence of hydrogen peroxide and a suitable buffer system to maintain the enzyme’s activity.

Industrial Production Methods

While industrial production methods for this compound are not extensively documented, the use of biotechnological approaches, such as the expression of peroxidase enzymes in microbial systems, could be a viable method for large-scale production. This approach leverages the efficiency of microbial fermentation to produce the desired compound.

Chemical Reactions Analysis

Types of Reactions

Hispidol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide and peroxidase enzymes are commonly used for oxidation reactions.

    Reduction: Sodium borohydride is a typical reducing agent used in the reduction of this compound.

    Substitution: Substitution reactions often involve reagents like acyl chlorides or alkyl halides under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and various substituted aurones, each with distinct chemical and biological properties .

Properties

CAS No.

92439-14-0

Molecular Formula

C15H10O4

Molecular Weight

254.24 g/mol

IUPAC Name

(2E)-6-hydroxy-2-[(4-hydroxyphenyl)methylidene]-1-benzofuran-3-one

InChI

InChI=1S/C15H10O4/c16-10-3-1-9(2-4-10)7-14-15(18)12-6-5-11(17)8-13(12)19-14/h1-8,16-17H/b14-7+

InChI Key

KEZLDSPIRVZOKZ-VGOFMYFVSA-N

SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O

Isomeric SMILES

C1=CC(=CC=C1/C=C/2\C(=O)C3=C(O2)C=C(C=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)O)O

melting_point

288 °C

physical_description

Solid

solubility

568.4 mg/L @ 25 °C (est)

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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